molecular formula C14H12ClN3OS B231698 4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No. B231698
M. Wt: 305.8 g/mol
InChI Key: CFFLRWMAYJYPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMPTB and is synthesized using a specific method. The aim of

Mechanism of Action

The mechanism of action of CMPTB involves its ability to target specific signaling pathways in cells. CMPTB has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, CMPTB can disrupt these processes and inhibit the growth of cancer cells. In addition, CMPTB has been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
CMPTB has been shown to have several biochemical and physiological effects, including inhibition of CK2 activity, reduction of oxidative stress, and inhibition of pro-inflammatory cytokine production. In addition, CMPTB has been shown to induce cell cycle arrest and apoptosis in cancer cells, which contributes to its anti-cancer properties. CMPTB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using CMPTB in lab experiments is its specificity for CK2 inhibition. This allows researchers to selectively target CK2 activity without affecting other cellular processes. Another advantage of CMPTB is its potential for use in combination therapy with other anti-cancer drugs. However, one limitation of CMPTB is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on CMPTB. One area of interest is the development of more effective methods for synthesizing CMPTB. Another future direction is the investigation of CMPTB's potential for use in combination therapy with other anti-cancer drugs. In addition, further research is needed to elucidate the mechanisms underlying CMPTB's neuroprotective and anti-inflammatory effects. Finally, the potential applications of CMPTB in other scientific research fields, such as infectious diseases and autoimmune disorders, warrant further investigation.

Synthesis Methods

The synthesis of CMPTB involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The 4-chlorobenzoyl chloride is then reacted with 6-methyl-2-pyridinecarboxamide in the presence of triethylamine to form the intermediate product, 4-chloro-N-(6-methylpyridin-2-yl)benzamide. Finally, the intermediate product is reacted with thiourea to form 4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide.

Scientific Research Applications

CMPTB has shown potential in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, CMPTB has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurodegenerative diseases, CMPTB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common feature of many diseases, and CMPTB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C14H12ClN3OS

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C14H12ClN3OS/c1-9-3-2-4-12(16-9)17-14(20)18-13(19)10-5-7-11(15)8-6-10/h2-8H,1H3,(H2,16,17,18,19,20)

InChI Key

CFFLRWMAYJYPSO-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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